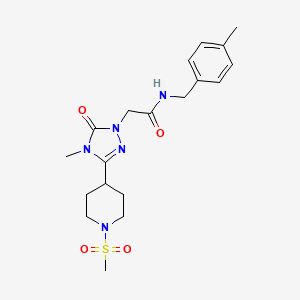

![molecular formula C18H12N2S B2653291 3-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine CAS No. 519151-61-2](/img/structure/B2653291.png)

3-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

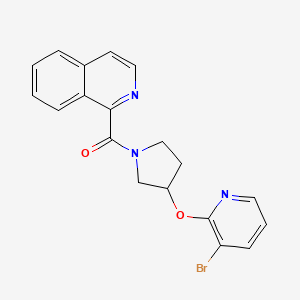

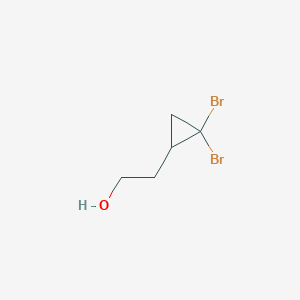

“3-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]pyridine” is a compound that contains a pyridine ring, a thiazole ring, and a naphthalene ring . It is a part of a new copolymer synthesized via the reaction of a new pyridine-containing dibromo compound with a thiophene-based diboronic ester .

Synthesis Analysis

The synthesis of this compound involves the reaction of a new pyridine-containing dibromo compound, 2,6-bis (4-bromophenyl)-4- (naphthalen-1-yl) pyridine, with a thiophene-based diboronic ester via Suzuki cross-coupling reactions . The starting compound, 2,6-Bis (4-bromophenyl)-4- (naphthalen-1-yl) pyridine, was synthesized from condensation reactions of 4-bromoacetophenone and 1-naphthaldehyde .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyridine ring, a thiazole ring, and a naphthalene ring . The compound has a molecular weight of 288.37 .Chemical Reactions Analysis

The compound is involved in the synthesis of a new copolymer via Suzuki cross-coupling reactions . The reaction involves the use of a new pyridine-containing dibromo compound and a thiophene-based diboronic ester .Physical And Chemical Properties Analysis

The synthesized compound is non-hygroscopic and stable at room temperature. It is reasonably soluble only in DMSO and DMF .Scientific Research Applications

Polymer Synthesis : This compound has been utilized in the synthesis of novel copolymers. For instance, Zhou et al. (2008) described the synthesis of a novel monomer containing a pyridylazo-2-naphthoxyl group, which was then copolymerized with styrene. This copolymer showed potential for use as a carrier in metal ion detection and analysis (Zhou, Zhu, Zhu, & Cheng, 2008).

Antibacterial and Antifungal Activity : Patel and Patel (2015) synthesized a series of heterocyclic compounds with the naphthalen-2-yl thiazol-2-yl group and evaluated their antibacterial and antifungal activities. These compounds showed significant activity against various bacterial and fungal strains (Patel & Patel, 2015).

Cancer Research : Abdel-Rahman et al. (2021) explored new pyridine derivatives, including those with naphthyl and thienyl moieties, for their potential as CDK2 inhibitors. These compounds showed significant inhibition of human cancer cell lines, suggesting their potential use in cancer therapy (Abdel-Rahman et al., 2021).

Light-Emitting Diodes : Tang et al. (2014) synthesized a novel compound related to the pyridin-2-yl group for use in light-emitting diodes. This compound showed high thermal stability and good electroluminescence performance, suggesting applications in the field of display technology (Tang et al., 2014).

Metal Ion Sensing : Gosavi-Mirkute et al. (2017) synthesized compounds containing pyridine-2-yl and thiophen-2-yl groups for use as chemosensors for transition metal ions. These compounds showed remarkable selectivity and sensitivity towards copper ions (Gosavi-Mirkute et al., 2017).

OLED Materials : Choroba et al. (2019) synthesized a series of compounds including 2,6-di(thiazol-2-yl)pyridines with aryl substituents like naphthyl for use in organic light-emitting diodes (OLEDs). These compounds showed potential as electroluminescent materials (Choroba et al., 2019).

Photocatalytic Hydrogen Production : Bala et al. (2014) developed a naphthalene-based complex for photocatalytic hydrogen production from water. This novel approach utilizes visible light and shows promise for renewable energy applications (Bala et al., 2014).

properties

IUPAC Name |

4-naphthalen-2-yl-2-pyridin-3-yl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2S/c1-2-5-14-10-15(8-7-13(14)4-1)17-12-21-18(20-17)16-6-3-9-19-11-16/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHLBLAMSRRGCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

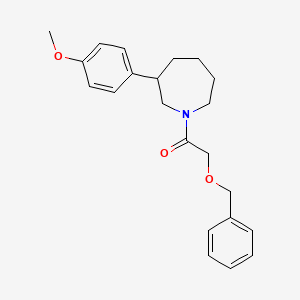

![(2Z)-6,8-dichloro-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2653210.png)

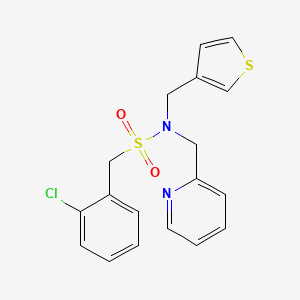

![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2653212.png)

![Methyl 2-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2653215.png)

![[6-Fluoro-1-[(3R)-1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B2653228.png)

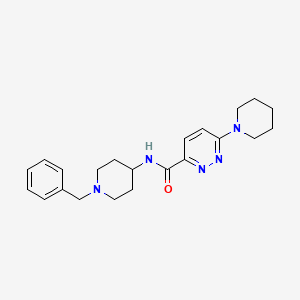

![1-benzyl-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2653231.png)